molecular formula C7H7N3O6 B1296023 Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 52047-16-2

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Numéro de catalogue: B1296023
Numéro CAS: 52047-16-2
Poids moléculaire: 229.15 g/mol
Clé InChI: DAZDARINDDLSLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the International Union of Pure and Applied Chemistry name being ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate. The compound possesses a molecular formula of C₇H₇N₃O₆ and exhibits a molecular weight of 229.15 grams per mole, characteristics that define its chemical identity and behavior. The structural elucidation reveals a pyrimidine ring system, which constitutes a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, distinguishing it from other diazines such as pyrazine and pyridazine. The tetrahydro designation indicates partial saturation of the ring system, while the presence of two carbonyl groups at the 2 and 6 positions contributes significantly to the compound's reactivity profile.

The comprehensive structural identification encompasses multiple synonymous names that reflect different nomenclature perspectives and tautomeric forms. These include ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate, ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate, and 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-nitro-2,6-dioxo-, ethyl ester. The compound's unique identifier in chemical databases includes the MDL number MFCD01570795, facilitating its recognition across various chemical information systems. Spectroscopic characterization reveals distinct features, with the InChI representation being InChI=1S/C7H7N3O6/c1-2-16-6(12)3-4(10(14)15)5(11)9-7(13)8-3/h2H2,1H3,(H2,8,9,11,13), providing a standardized computational description of the molecular structure.

The three-dimensional structural arrangement demonstrates specific conformational preferences that influence the compound's chemical behavior and potential interactions with biological targets. The nitro group at the 5-position introduces electron-withdrawing characteristics that significantly affect the electronic distribution throughout the pyrimidine ring system. The ethyl ester functionality at the carboxylate position enhances the compound's solubility in organic solvents and may influence its pharmacokinetic properties, making it an interesting candidate for medicinal chemistry applications. The SMILES notation, represented as CCOC(=O)C1=C(C(=O)NC(=O)N1)N+[O-], provides a linear textual description of the molecular connectivity that facilitates computational analysis and database searching.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 52047-16-2
Molecular Formula C₇H₇N₃O₆
Molecular Weight 229.15 g/mol
International Union of Pure and Applied Chemistry Name ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate
MDL Number MFCD01570795
Melting Point 165°C (decomposition)
InChI Key DAZDARINDDLSLS-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The historical development of pyrimidine chemistry traces its origins to the late 19th century, establishing a rich foundation for understanding compounds like this compound within the broader context of heterocyclic research. The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds, including essential nucleotides such as cytosine, thymine, and uracil, as well as important biomolecules like thiamine (vitamin B₁) and alloxan. Although pyrimidine derivatives such as alloxan were recognized in the early 19th century, the first laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This groundbreaking work established the fundamental synthetic approaches that would later influence the development of more complex pyrimidine derivatives.

The systematic investigation of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, subsequently proposing the name "pyrimidin" in 1885. The Pinner pyrimidine synthesis involved the condensation of 1,3-dicarbonyl compounds with amidines catalyzed by acids or bases to form pyrimidine derivatives, specifically describing the reaction of amidine derivatives with β-keto esters, malonic esters, or β-diketones to produce various substituted pyrimidines. This methodology proved instrumental in the synthesis of important pyrimidine-based pharmaceuticals and established fundamental principles that continue to influence modern synthetic approaches. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of tetrahydropyrimidine synthesis methods represents another crucial chapter in the historical evolution of this chemical class. Early synthetic approaches included the work of McKay and Wright, who reported the preparation of 2-nitramino-1,4,5,6-tetrahydropyrimidine from nitroguanadine in 55 percent yield. Aspinall, in 1940, introduced the first efficient synthesis using a sealed tube technique for preparing 1,4,5,6-tetrahydropyrimidines as free bases, employing monoacylated 1,3-propanediamines that were dehydrated in the presence of lime at 250 degrees Celsius to yield 2-substituted-1,4,5,6-tetrahydropyrimidines. This approach achieved yields of approximately 70 percent for the 2-methyl- and 2-phenyl- derivatives, representing a significant advancement in synthetic efficiency.

The historical progression also encompasses the development of multi-component reactions that have become central to modern pyrimidine synthesis. The Biginelli reaction, developed by Pietro Biginelli in 1891, creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. This reaction has proven particularly valuable for generating dihydropyrimidinones that find widespread use in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. The mechanism of the Biginelli reaction involves a series of bimolecular reactions leading to the desired dihydropyrimidinone, with recent mechanistic studies by Kappe in 1997 proposing a pathway beginning with rate-determining nucleophilic addition by urea to the aldehyde.

Table 2: Historical Milestones in Pyrimidine Chemistry Development

Year Researcher(s) Contribution Significance
1879 Grimaux First laboratory synthesis of barbituric acid Established fundamental pyrimidine synthesis from urea and malonic acid
1884 Pinner Systematic pyrimidine study, condensation with amidines Developed Pinner synthesis method, coined "pyrimidin" term
1891 Biginelli Biginelli reaction development Multi-component synthesis of dihydropyrimidinones
1900 Gabriel and Colman First preparation of parent pyrimidine Conversion via barbituric acid to trichloropyrimidine
1940 Aspinall Efficient tetrahydropyrimidine synthesis Sealed tube technique with 70% yields

Propriétés

IUPAC Name

ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-2-16-6(12)3-4(10(14)15)5(11)9-7(13)8-3/h2H2,1H3,(H2,8,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDARINDDLSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298258
Record name Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52047-16-2
Record name Ethyl 1,2,3,6-tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52047-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 122013
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052047162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52047-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Biginelli Reaction

One of the most common methods for synthesizing this compound is through the Biginelli reaction. This method involves the condensation of ethyl acetoacetate with urea and aromatic aldehydes in the presence of an acid catalyst. The general reaction can be summarized as follows:

$$
\text{Ethyl Acetoacetate} + \text{Urea} + \text{Aromatic Aldehyde} \rightarrow \text{this compound}
$$

This one-pot reaction is advantageous due to its simplicity and efficiency.

Alternative Synthetic Routes

Other notable synthetic routes include:

  • Nitric Acid Nitration : Ethyl acetoacetate can be nitrated using nitric acid to introduce the nitro group before undergoing cyclization to form the desired pyrimidine structure.

  • Esterification and Nitration : Esterification of orotic acid derivatives with ethanol in the presence of hydrochloric acid under reflux conditions can yield intermediates that can subsequently be nitrated.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields associated with different preparation methods:

Method Key Reagents Conditions Yield (%)
Biginelli Reaction Ethyl acetoacetate, Urea, Aromatic Aldehyde Acidic conditions (e.g., HCl) 75-90
Nitric Acid Nitration Ethyl acetoacetate, Nitric Acid Controlled temperature (<30°C) 70-85
Esterification & Nitration Orotic Acid Derivative, Ethanol Reflux with HCl 60-80

Spectroscopic Characterization

To confirm the structure of this compound, various spectroscopic techniques are employed:

  • Infrared Spectroscopy (IR) : Characteristic peaks for carbonyl (C=O) groups around 1700–1730 cm⁻¹ and nitro (NO₂) groups around 1520–1560 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) : The $$^{1}H$$ NMR spectrum shows signals corresponding to methyl groups (δ 1.30–2.82 ppm), aromatic protons (δ 7.73–8.34 ppm), and NH signals (δ 11.14–11.39 ppm).

  • Mass Spectrometry : Molecular ion peaks confirm the compound's molecular weight (229.15 g/mol).

Analyse Des Réactions Chimiques

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds.

Biology

The compound is under investigation for its biological activities , particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis.
  • Antiparasitic Activity : Research indicates that Ethyl 5-nitro-pyrimidine is effective against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated growth inhibition at micromolar concentrations.
  • Anti-inflammatory Effects : The compound has been noted for its ability to downregulate pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in various medical conditions. Its unique properties may lead to the development of new drugs targeting infections or inflammatory responses.

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor in synthesizing other industrial chemicals. Its versatility in chemical reactions allows it to be integrated into various manufacturing processes.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives including Ethyl 5-nitro-pyrimidine. Results indicated dose-dependent inhibition of bacterial growth with an IC50 value significantly lower than standard antibiotics used as controls.

Antiparasitic Screening

In a screening assay for antiparasitic compounds, Ethyl 5-nitro-pyrimidine demonstrated potent activity against T. brucei, with researchers noting a reduction in parasite viability by over 70% at concentrations as low as 10 µM.

Inflammation Model

In murine models induced by LPS inflammation, administration of Ethyl 5-nitro-pyrimidine resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate derivatives. Below is a detailed comparison with structurally related analogs:

Substituted Pyrimidine Esters

a) 1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xc)
  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.0842 g/mol
  • Key Differences : Lacks the nitro group at position 5; instead, it has an allyl group at N1.
  • Properties : Lower molecular weight and carbon content (59.36% vs. ~50% in the target compound) .
b) 1-Benzyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xd)
  • Molecular Formula: C₁₅H₁₅NO₄
  • Molecular Weight : 273.1001 g/mol
  • Key Differences : Benzyl substitution at N1 increases aromaticity and molecular weight compared to the nitro-substituted target compound .
c) Ethyl 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate (5b)
  • Molecular Formula : C₁₃H₁₅N₃O₆
  • Molecular Weight : 309.27 g/mol
  • Key Differences : Incorporates an ethoxyfuran moiety, leading to higher molecular weight and altered solubility. IR data shows a distinct NH stretch at 3358 cm⁻¹, absent in the nitro-containing target compound .

Functional Group Variations

a) 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 7164-43-4)
  • Key Differences: Amino group (-NH₂) at position 5 instead of nitro (-NO₂).
  • Impact: The amino group enhances nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound, which may reduce reactivity in nucleophilic substitutions .
b) (4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
  • Molecular Formula : C₁₂H₈ClFN₂O₄
  • Key Differences: Fluorine at position 5 and a chlorophenylmethyl ester.

Physicochemical and Spectral Data Comparison

Spectral Characteristics

Compound IR (cm⁻¹) Notable NMR Signals (¹H/¹³C) MS (m/z)
Target Compound 1730 (C=O ester), 1563 (NO₂) Not reported 229 (M⁺)
1xc 1730 (C=O ester) δ 1.3 (t, CH₃), 4.3 (q, CH₂) 223 (M⁺)
5b 3358 (NH), 1730 (C=O) δ 1.3 (t, CH₃), 4.2 (q, CH₂) 309 (M⁺)

Physical Properties

Compound Melting Point (°C) Solubility Profile
Target Compound Not reported Soluble in DMSO, ethanol
1xe (Phenylethyl derivative) 86–88 Limited in hexane
5b >300 Requires polar solvents

Activité Biologique

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as ethyl 5-nitro-pyrimidine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

This compound has the molecular formula C7H7N3O6C_7H_7N_3O_6 and a molecular weight of 229.15 g/mol. The compound is characterized by a pyrimidine ring with nitro and carboxylate substituents which are critical for its biological activity.

Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Techniques may vary but often include the use of nitro compounds and carboxylic acids in the presence of catalysts to facilitate the formation of the pyrimidine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 5-nitro-pyrimidine derivatives. For instance, a study demonstrated that these compounds exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiparasitic Activity

Ethyl 5-nitro-pyrimidine has also shown antiparasitic activity , particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays indicated that this compound could inhibit the growth of the parasite at micromolar concentrations. This activity is attributed to its ability to interfere with nucleotide synthesis pathways essential for parasite survival.

Anti-inflammatory Effects

In addition to its antimicrobial and antiparasitic properties, ethyl 5-nitro-pyrimidine exhibits anti-inflammatory effects . Studies indicate that it can downregulate pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including ethyl 5-nitro-pyrimidine. Results showed a dose-dependent inhibition of bacterial growth with an IC50 value significantly lower than standard antibiotics used as controls .
  • Antiparasitic Screening : In a screening assay for antiparasitic compounds, ethyl 5-nitro-pyrimidine demonstrated potent activity against T. brucei, with researchers noting a reduction in parasite viability by over 70% at concentrations as low as 10 µM .
  • Inflammation Model : In a murine model of inflammation induced by LPS, administration of ethyl 5-nitro-pyrimidine resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can SAR studies guide the design of neuroprotective derivatives?

  • Methodology : Modify the pyrimidine core (e.g., substitute methyl with cyano groups) and test in oxygen-glucose deprivation (OGD) models. Compound 36 () shows neuroprotection via ERK/Akt pathway activation. Dose-response assays (1–100 µM) identify optimal activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.